N-[2-({2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]butanamide
Overview
Description
N-[2-({2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]butanamide is a complex organic compound with a unique structure that includes a benzothiazole ring, a chloro-methoxyphenyl group, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]butanamide typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole ring, followed by the introduction of the chloro-methoxyphenyl group, and finally the attachment of the butanamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-({2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
N-[2-({2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-({2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[2-({2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]butanamide include:
- N-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide
- N-(3-chloro-4-methoxyphenyl)-2-{(methylsulfonyl)[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]amino}butanamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
IUPAC Name |
N-[2-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S2/c1-3-4-18(25)22-13-5-7-15-17(10-13)29-20(24-15)28-11-19(26)23-12-6-8-16(27-2)14(21)9-12/h5-10H,3-4,11H2,1-2H3,(H,22,25)(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZXQEZAKANAMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC(=C(C=C3)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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